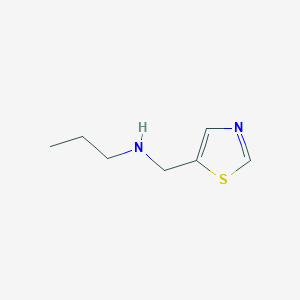

Propyl(1,3-thiazol-5-ylmethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

N-(1,3-thiazol-5-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C7H12N2S/c1-2-3-8-4-7-5-9-6-10-7/h5-6,8H,2-4H2,1H3 |

InChI Key |

WJEJWQHYJCWKKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=CN=CS1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Propyl 1,3 Thiazol 5 Ylmethyl Amine Analogues

Fundamental Principles of Structure-Activity Relationship Analysis in Drug Discovery Research

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that investigates the correlation between the chemical structure of a compound and its biological activity. mdpi.com The primary goal of SAR studies is to identify the key chemical features, or pharmacophores, responsible for a molecule's therapeutic effects and to understand how structural modifications can enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. ijper.org By systematically altering different parts of a lead compound, researchers can deduce which functional groups and structural motifs are crucial for its interaction with a specific biological target, such as an enzyme or receptor. nih.gov

The process often involves synthesizing a series of analogues where specific parts of the molecule are changed, such as the size, shape, and electronic properties of substituents. ijper.org The biological activity of these analogues is then evaluated through in vitro and in vivo assays. The resulting data helps to build a comprehensive picture of the SAR, guiding the rational design of more effective and safer drugs. mdpi.comijper.org This iterative process of design, synthesis, and testing is central to the optimization of lead compounds into clinical candidates. nih.gov

Impact of Propyl Chain Modifications on Biological Activity Profiles

In a study on thiazole (B1198619) derivatives as inhibitors of metastatic cancer cell migration, it was observed that varying the alkyl substitution on the thiazole nitrogen had a considerable impact on cytotoxicity and antimigration activity. When the alkyl group was changed from a methyl to an ethyl, propyl, allyl, or propynyl (B12738560) group, the cytotoxicity of the compounds remained significant. acs.org Specifically, analogues with longer alkyl chains on the thiazole nitrogen demonstrated greater antimigration activities. acs.org For instance, one of the most potent analogues in the series, with a longer alkyl chain substitution, inhibited 50% of cell migration at a nanomolar concentration. acs.org

Role of the 1,3-Thiazole Ring Substitutions on Pharmacological Effects

The 1,3-thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern is a key determinant of the pharmacological profile of its derivatives. researchgate.netglobalresearchonline.netglobalresearchonline.net The electronic and steric properties of substituents on the thiazole ring can profoundly influence the compound's interaction with biological targets, leading to a wide spectrum of activities. researchgate.netglobalresearchonline.net

The anticonvulsant activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and any attached phenyl rings. In a study of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles, the type of substituent at the para-position of the benzene (B151609) ring was found to be crucial for their anticonvulsant activity. tandfonline.com Compounds with electron-withdrawing groups like fluoro, chloro, and bromo, as well as those with trifluoromethyl, methyl, and adamantyl substituents, demonstrated significant anticonvulsant activity in a pentylenetetrazole (PTZ) induced seizure model. tandfonline.com

Another study on thiazole-bearing 4-thiazolidinones showed that the nature of substituents in the N3 fragment of the thiazolidinone ring plays a significant role. mdpi.com The presence of a C=O group was found to be essential for activity. mdpi.com Furthermore, analogues containing a 1,2,4-triazole (B32235) ring exhibited the highest anticonvulsant properties. nih.gov These findings underscore the importance of specific substituent patterns for achieving potent anticonvulsant effects.

Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory process. nih.govnih.gov SAR analysis of thiazole-based thiazolidinones revealed that these compounds were moderate to good COX-1/LOX inhibitors. nih.gov

The nature of substituents on an attached benzene ring was found to be critical. For COX-1 inhibition, 2-chloro, 4-chloro, and 4-nitro substituents were favorable. nih.gov For LOX inhibition, substituents that improved activity included 2-nitro, 3-hydroxy, 4-hydroxy, 4-methoxy, and 3,5-dimethoxy groups. nih.gov The introduction of a methyl group at positions 4 and 5 of the thiazole ring led to compounds with only COX-1 inhibitory activity, with a loss of LOX activity. nih.gov In a separate study, a series of thiazole carboxamide derivatives were evaluated as COX inhibitors. The most effective compound against both COX-1 and COX-2 enzymes had specific substitutions that enhanced its binding affinity. acs.org These studies highlight that the inhibitory profile against COX and LOX enzymes can be finely tuned by strategic placement of different functional groups on the thiazole and associated phenyl rings.

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, with thiazole derivatives showing significant promise. thieme-connect.comnih.gov The antitubercular activity of these compounds is highly dependent on the substitution pattern on the thiazole ring and other parts of the molecule.

In a series of pyrrole-thiazolidin-4-one hybrids, compounds with an unsubstituted thiazole moiety were generally more active against Mycobacterium tuberculosis H37Rv than those with a 4,5-dimethylthiazole (B1345194) moiety. mdpi.com Another study on 2-iminothiazolidin-4-one derivatives bearing a pyrazole (B372694) moiety found that a 4-chlorophenyl substituent resulted in the highest potential against replicating M. tuberculosis. mdpi.com Furthermore, research on 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives indicated that the thiazole scaffold is a promising template for developing antitubercular drugs. nih.gov These findings demonstrate that specific substitutions, particularly halogen atoms and unsubstituted rings, can significantly enhance the antitubercular potency of thiazole-based compounds.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of its atoms (stereochemistry) are critical factors that influence its biological activity. nih.gov The specific conformation of a drug molecule determines its ability to bind to its target receptor, and often only one stereoisomer (enantiomer or diastereomer) will exhibit the desired pharmacological effect.

In the context of thiazole derivatives, computational studies have been employed to understand the relationship between their structure and activity. For instance, the optimization of the molecular structures of certain thiazole derivatives has been performed to predict their geometric parameters and electronic properties, which in turn correlate with their biological activity. nih.gov Stereochemistry has also been shown to play a crucial role. In a study of thiazole derivatives as DNA gyrase inhibitors, the S-isomers demonstrated stronger inhibitory activity than their R-counterparts, highlighting the importance of a specific stereochemical configuration for effective binding to the target enzyme. nih.gov These examples underscore the necessity of considering both the conformational flexibility and the stereochemistry of propyl(1,3-thiazol-5-ylmethyl)amine analogues in the design of new therapeutic agents.

Pharmacophore Model Development for Receptor Binding

The development of a pharmacophore model is a crucial step in understanding the key structural features required for a ligand to bind effectively to its target receptor. For this compound and its analogues, while specific pharmacophore models are not extensively documented in publicly available research, we can extrapolate a hypothetical model based on well-established pharmacophore principles and studies of structurally related thiazole derivatives that target various receptors. nih.govijper.orgresearchgate.net

A pharmacophore model essentially outlines the spatial arrangement of essential features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups that are critical for biological activity.

Hypothetical Pharmacophore Model for this compound Analogues

Based on the structure of this compound, a plausible pharmacophore model would likely include the following key features:

Aromatic/Heterocyclic Center: The 1,3-thiazole ring serves as a core aromatic and heterocyclic feature. The nitrogen and sulfur atoms within the ring can participate in hydrogen bonding or other electronic interactions with the receptor. researchgate.net The thiazole ring itself is a common scaffold in many biologically active compounds. nih.govnih.gov

Hydrogen Bond Acceptor: The nitrogen atom at position 3 of the thiazole ring is a potential hydrogen bond acceptor.

Hydrophobic Region: The propyl group attached to the amine provides a significant hydrophobic region, which likely interacts with a corresponding hydrophobic pocket in the receptor binding site. The length and branching of this alkyl chain can influence the strength of this interaction.

Cationic/Ionizable Group: The secondary amine in the methylamine (B109427) linker is expected to be protonated at physiological pH, thus forming a cationic center. This positively charged group is a critical feature for forming strong ionic interactions or hydrogen bonds with anionic amino acid residues (e.g., aspartate, glutamate) in the receptor.

The spatial relationship between these features—the distance and angles between the aromatic ring, the hydrophobic group, and the cationic center—would be defining characteristics of the pharmacophore model.

Insights from Structurally Related Thiazole Derivatives

Pharmacophore models developed for other thiazole-containing ligands targeting various receptors provide valuable insights that can inform our understanding of this compound analogues.

For instance, studies on 5-HT2A receptor antagonists have highlighted the importance of one or two aromatic/hydrophobic moieties and a basic amine. researchgate.netnih.govnih.gov While some models propose two such hydrophobic centers, others suggest that a single aromatic ring, like the thiazole ring, combined with a basic amine is sufficient for high-affinity binding. nih.gov

In the context of dopamine (B1211576) D2 and D3 receptor agonists, the thiazole ring in compounds like pramipexole (B1678040) is a key pharmacophoric element, with the sp2 hybridized nitrogen atom being of major importance for binding. acs.org Pharmacophore models for dopamine antagonists also emphasize the significance of aromatic features and a positive ionizable group. pharmacophorejournal.com

Furthermore, research on histamine (B1213489) H2 receptor agonists, such as amthamine, which is a 2-amino-5-(2-aminoethyl)-4-methylthiazole, demonstrates that the thiazole ring can act as a bioisostere for the imidazole (B134444) ring of histamine. nih.gov In this series, the ability of the thiazole nucleus to accept a proton is crucial for receptor stimulation. nih.gov

The following table summarizes key pharmacophoric features identified in various classes of thiazole-containing compounds, which can be considered relevant for the design and analysis of this compound analogues.

| Receptor Target | Key Pharmacophoric Features Derived from Thiazole Analogues | Reference |

| 5-HT2A | Aromatic/hydrophobic moiety, basic amine, potential hydrogen bond acceptors. | researchgate.netnih.gov |

| Dopamine D2/D3 | Aromatic/heterocyclic ring (thiazole), sp2 nitrogen as a key interaction point, positive ionizable group. | acs.orgresearchgate.netnih.gov |

| Histamine H2 | Thiazole ring as a proton acceptor, side-chain amine. | nih.govbepls.com |

| Acetylcholinesterase | Thiazole ring, potential for hydrogen bonding and hydrophobic interactions within the enzyme's active site. | mdpi.comacademie-sciences.fr |

The development of a specific pharmacophore model for this compound analogues would necessitate the synthesis and biological evaluation of a diverse set of related compounds. By comparing the activities of these analogues, a quantitative structure-activity relationship (QSAR) could be established, leading to a refined and validated pharmacophore model. Such a model would be an invaluable tool for the virtual screening of compound libraries to identify new and more potent ligands, as well as for guiding the rational design of novel analogues with improved receptor binding affinity and selectivity. nih.govnih.gov

Mechanistic Investigations of Biological Activities in Preclinical Settings

Elucidation of Molecular Targets and Ligand-Receptor Interactions

There is no published research available to detail the specific interactions of Propyl(1,3-thiazol-5-ylmethyl)amine with the following receptors and enzymes.

Dopamine (B1211576) Receptor (D2/D3) Agonism and Related Signaling Pathways

No studies were identified that investigated the binding affinity or functional activity of this compound at dopamine D2 or D3 receptors. While other thiazole (B1198619) derivatives have been explored as D2/D3 receptor ligands nih.gov, data specific to this compound is absent from the current scientific literature.

Histamine (B1213489) H3 Receptor Binding Properties

Information regarding the binding properties of this compound at the histamine H3 receptor is not available. Although various thiazole and imidazole (B134444) derivatives have been assessed for their H3 receptor antagonism nih.gov, the specific affinity and activity profile for this compound have not been reported.

Enzyme Inhibition Mechanisms (e.g., COX, LOX, DprE1, P-glycoprotein ATPase)

No data exists on the potential for this compound to inhibit enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), DprE1, or P-glycoprotein ATPase.

Sodium Channel Modulation Research

A search of available literature yielded no studies concerning the modulatory effects of this compound on sodium channels.

Cellular Pathway Modulation Studies

Chloride Ion Release via GABA-A Pathway

There is no research available describing the modulation of the GABA-A pathway or the release of chloride ions by this compound. Studies on other thiazole analogues have shown interaction with GABA-A receptors nih.gov, but this cannot be extrapolated to the specific compound .

Impact on Multidrug Resistance (MDR) Mechanisms

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as a thiazole (B1198619) derivative, and a biological target, typically a protein. nih.govnih.gov

In the context of thiazole-containing compounds, molecular docking studies have been widely employed to explore their potential as therapeutic agents. For instance, various thiazole derivatives have been docked against specific protein targets to rationalize their biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. researchgate.net

For Propyl(1,3-thiazol-5-ylmethyl)amine, a typical molecular docking study would involve:

Target Identification: Selecting a relevant protein target based on a therapeutic hypothesis.

Binding Site Prediction: Identifying the active site or allosteric sites on the protein.

Docking Simulation: Using software like AutoDock or Glide, the compound would be placed into the binding site in various conformations. nih.govresearchgate.net

Scoring and Analysis: The resulting poses are scored based on their binding energy. The best-scoring poses are then analyzed to understand the specific molecular interactions driving the binding.

A hypothetical docking study of this compound might reveal hydrogen bonding involving the amine group and the nitrogen and sulfur atoms of the thiazole ring, which are common interaction points in this class of compounds. researchgate.net

Table 1: Representative Amino Acid Interactions in Docking Studies of Thiazole Derivatives

| Interacting Amino Acid | Type of Interaction | Potential Role in Binding |

|---|---|---|

| LEU, VAL, ILE, ALA | Hydrophobic | Stabilizing the non-polar parts of the ligand |

| SER, THR, ASN, GLN | Hydrogen Bond | Orienting the ligand within the binding site |

| ASP, GLU | Hydrogen Bond, Ionic | Acting as hydrogen bond acceptors or forming salt bridges |

| LYS, ARG, HIS | Hydrogen Bond, Ionic | Acting as hydrogen bond donors or forming salt bridges |

| PHE, TYR, TRP | π-π Stacking | Interacting with the aromatic thiazole ring |

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.govthaiscience.info These studies provide valuable data on molecular geometry, charge distribution, and orbital energies. For thiazole derivatives, DFT calculations are often performed using basis sets like 6-311G(d,p) or 6-311++G(d,p) with functionals such as B3LYP. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. thaiscience.inforesearchgate.net

For thiazole derivatives, the HOMO is often distributed over the thiazole ring and any electron-donating substituents, while the LUMO is typically located on the thiazole ring and electron-withdrawing groups. mdpi.comnih.gov In this compound, the lone pairs on the nitrogen and sulfur atoms, as well as the amine group, would contribute significantly to the HOMO.

Table 2: Typical FMO Parameters for Thiazole Derivatives from DFT Studies

| Parameter | Description | Typical Value Range (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Higher energy indicates stronger electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Lower energy indicates stronger electron-accepting ability |

| Egap | HOMO-LUMO Energy Gap | 3.5 to 5.5 | Smaller gap suggests higher chemical reactivity and lower stability |

Note: Values are illustrative and depend on the specific molecule and computational method.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It helps to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. nih.govthaiscience.info In an MEP map, red colors typically indicate regions of negative electrostatic potential (electron-rich, attractive to protons), while blue colors show positive potential (electron-poor, repulsive to protons). Green areas represent neutral potential. nih.gov

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the thiazole ring and the nitrogen of the amine group, indicating these are the primary sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net The hydrogen atoms of the amine group and the propyl chain would exhibit positive potential (blue).

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. mdpi.comnih.gov

In Silico Screening and Virtual Library Design

In silico screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. The this compound structure can serve as a scaffold or starting point for designing a virtual library of related compounds. researchgate.net By systematically modifying the substituents (e.g., changing the propyl group, altering substitution on the thiazole ring), a diverse library can be generated.

This virtual library can then be screened against a biological target using high-throughput docking. This process helps to:

Identify Structure-Activity Relationships (SAR) by comparing the predicted binding affinities of different analogs.

Prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing.

Optimize lead compounds by suggesting modifications that could enhance binding affinity or improve pharmacokinetic properties. researchgate.net

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and stability of the complex.

For a complex of this compound and a target protein, an MD simulation could:

Assess the stability of the binding pose predicted by docking.

Reveal how water molecules mediate the interaction in the binding pocket.

Calculate the binding free energy with higher accuracy using methods like MM-PBSA or MM-GBSA.

Observe conformational changes in both the ligand and the protein upon binding.

These simulations provide a more realistic understanding of the binding event and the factors that contribute to the stability of the ligand-target interaction. nih.gov

Prediction of ADMET Properties for Research Compound Prioritization

In the contemporary landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. This in silico, or computational, prediction allows researchers to prioritize lead candidates, thereby reducing the time and cost associated with preclinical and clinical studies. For novel molecules such as this compound, computational ADMET screening provides invaluable insights into its potential as a therapeutic agent. nih.govresearchgate.net

The process involves the use of sophisticated algorithms and models that analyze the physicochemical properties of a compound to forecast its behavior within a biological system. These predictive models are built upon extensive datasets of known drugs and their experimental ADMET profiles. For thiazole derivatives, which are a prominent scaffold in medicinal chemistry, these computational tools are frequently employed to evaluate their drug-likeness and potential liabilities. researchgate.netnih.gov

Key ADMET parameters that are typically evaluated include:

Absorption: This predicts how well the compound will be absorbed into the bloodstream, often from the gastrointestinal tract for orally administered drugs. Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are commonly modeled. mdpi.com

Distribution: This pertains to how the compound is dispersed throughout the body's tissues and fluids. Important factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism: This assesses the likelihood of the compound being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family. Predicting which CYP isoforms (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound is crucial for anticipating drug-drug interactions.

Excretion: This forecasts the route by which the compound and its metabolites will be eliminated from the body.

Toxicity: A broad range of potential toxicities are screened, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver damage), and cardiotoxicity (e.g., hERG inhibition). researchgate.net

By generating a comprehensive ADMET profile for compounds like this compound, researchers can identify potential issues early in the research phase. For instance, a compound with poor predicted oral absorption might be deprioritized or chemically modified to improve this property. Similarly, a high potential for toxicity would be a significant red flag. rsc.org

The following table represents a typical set of predicted ADMET properties for a research compound in the thiazole class, based on in silico modeling.

Table 1: Predicted ADMET Properties for a Representative Thiazole Compound

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Good | Well-absorbed from the gut. |

| Caco-2 Permeability (nm/sec) | High | High potential for intestinal absorption. | |

| Distribution | Plasma Protein Binding (%) | Moderate to High | Significant portion may bind to plasma proteins. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug interactions via this pathway. |

| CYP3A4 Inhibitor | No | Low risk of drug interactions via this pathway. | |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |

| Hepatotoxicity | Low risk | Low probability of causing liver damage. | |

| hERG Inhibition | Low risk | Low probability of causing cardiac issues. | |

| Drug-Likeness | Lipinski's Rule of Five | Yes | Fulfills criteria for a likely orally active drug. |

This predictive analysis is a cornerstone of modern medicinal chemistry, enabling a more efficient and data-driven approach to the development of new therapeutic agents. mdpi.com

Analytical Research Techniques for Structural Elucidation and Quantification

Chromatographic Separation and Purity Assessment Techniques

Chromatography is essential for separating Propyl(1,3-thiazol-5-ylmethyl)amine from starting materials, by-products, and other impurities, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. nih.gov A Reversed-Phase HPLC (RP-HPLC) setup is typically employed for this type of polar, basic compound.

In a typical RP-HPLC method, the stationary phase would be a non-polar material, such as octadecylsilane (B103800) (C18), packed into a column. The mobile phase would consist of a polar mixture, for instance, acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution by ensuring the amine is protonated.

The compound is injected into the system and separated from impurities based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the thiazole (B1198619) ring absorbs, or with a mass spectrometer for greater sensitivity and specificity (LC-MS). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a cornerstone technique in synthetic organic chemistry, valued for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions. In the context of synthesizing this compound, TLC would be instrumental in determining the consumption of starting materials, the formation of the product, and the presence of any byproducts or intermediates.

The general procedure involves spotting a small amount of the reaction mixture onto a TLC plate—typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the eluent. The eluent travels up the plate by capillary action, and the components of the spotted mixture move at different rates depending on their affinity for the stationary phase (the silica gel) versus the mobile phase (the eluent).

In the synthesis of thiazole derivatives, TLC is a routine method for tracking reaction progress. nih.govorientjchem.org For instance, in a hypothetical synthesis of this compound, one would spot the starting materials, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself onto the TLC plate at various time intervals. The separation of these components allows for a qualitative assessment of the reaction's status. The choice of eluent is critical and is typically determined empirically to achieve optimal separation of the compounds of interest. A common starting point for amines is a mixture of a relatively nonpolar solvent and a more polar solvent, such as ethyl acetate (B1210297) and n-hexane.

Visualization of the spots on the TLC plate can often be achieved under UV light if the compounds are UV-active. For compounds that are not UV-active, various staining agents can be used. For an amine-containing compound like this compound, a potassium permanganate (B83412) stain or a ninhydrin (B49086) solution would be effective for visualization, appearing as distinct colored spots on the plate.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. Different compounds will have different Rf values under the same conditions. In a successful reaction, the spot corresponding to the starting material will diminish in intensity over time, while the spot for the product will appear and intensify.

Table 1: Hypothetical TLC Parameters for Monitoring the Synthesis of this compound

| Parameter | Value/Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Ethyl acetate / n-Hexane (3:7 v/v) |

| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |

| Hypothetical Rf (Starting Material) | 0.6 |

| Hypothetical Rf (Product) | 0.3 |

This interactive table illustrates a typical set of conditions that could be employed for TLC analysis. The difference in hypothetical Rf values indicates a clear separation between the starting material and the final product, allowing for effective reaction monitoring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and conformational details. While no specific crystal structure of this compound is publicly available, the crystallographic data of a related substituted thiazole derivative can serve as an illustrative example of the kind of information that can be obtained.

For instance, a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which also contain a substituted thiazole ring, utilized X-ray crystallography to determine the binding modes of these compounds to their target protein. nih.gov The insights gained from such studies are crucial for understanding structure-activity relationships.

Table 2: Illustrative Crystallographic Data for a Substituted Thiazole Derivative

This table presents hypothetical crystallographic data that would be typical for a compound in this class.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

| R-factor (%) | 4.5 |

This interactive table showcases the type of detailed structural information that can be obtained from an X-ray crystallographic analysis. The unit cell dimensions (a, b, c, α, β, γ), the number of molecules in the unit cell (Z), and the refinement R-factor are all critical parameters that define the crystal structure. Such data would unambiguously confirm the connectivity and stereochemistry of this compound, providing a solid foundation for further research.

Derivatives and Analogues: Design and Chemical Space Exploration

Design Principles for Novel Thiazole (B1198619) Derivatives

The design of novel thiazole derivatives is guided by established structure-activity relationship (SAR) principles and the strategic arrangement of pharmacophores to interact effectively with biological targets. ijsat.org Heterocyclic compounds like thiazoles serve as scaffolds upon which these pharmacophoric groups can be positioned to create effective and selective therapeutic agents. ijsat.org The inherent properties of the thiazole ring, including its planarity, aromaticity, and the presence of a hydrogen bond-accepting nitrogen atom and a sulfur atom with extended lone pair orbitals, are pivotal in its molecular interactions. uq.edu.auuq.edu.au

Key design principles often involve:

Scaffold Hopping and Moiety Modification : A primary strategy involves modifying substituents on the thiazole ring. For instance, in the search for antimalarial compounds, modifications to an N-aryl amide group linked to the thiazole ring were found to be highly significant for in vitro activity. daneshyari.comnih.gov The SAR for these compounds indicated a preference for non-bulky, electron-withdrawing groups at the ortho position of an attached phenyl ring, while smaller atoms like hydrogen or fluorine were favored at the para position. daneshyari.comnih.gov

Linker Chemistry : The nature of the linker connecting the thiazole core to other parts of the molecule is crucial. In the development of tubulin inhibitors, replacing a sp2 hybridized linker between aromatic rings with a sp3 amino linker was a key design hypothesis. nih.gov This modification aimed to maintain the spatial configuration necessary for biological activity. nih.gov

Conformational Rigidity : Introducing structural elements that lock the molecule into a specific, biologically active conformation can enhance binding to a target protein. Fused bicyclic rings or the incorporation of moieties like pseudoprolines can induce a rigid conformation, which may improve the compound's interaction with its biological target. nih.gov

These principles are often supported by computational methods, such as DFT calculations and molecular docking, which provide insights into the structure and potential interactions of the designed thiazole derivatives. tandfonline.com

Synthesis and Evaluation of N-Substituted Thiazolyl Amines

The synthesis of N-substituted thiazolyl amines is a cornerstone of thiazole chemistry, allowing for the systematic evaluation of how different substituents on the amine nitrogen affect biological activity. A common and efficient method for creating the core 2-aminothiazole (B372263) structure is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea (B124793) derivative with an alpha-haloketone. evitachem.com

Several synthetic strategies are employed to introduce N-substituents:

Direct Condensation : A straightforward approach involves the condensation of commercially available aniline (B41778) derivatives with carbon disulfide to form dithiocarbamates, which are then converted to aryl thioamides. These intermediates can be cyclized to form N-aryl-1,3-thiazole-2-amines. nih.gov

Multi-step Synthesis : More complex derivatives can be built step-wise. For example, 2-chloro-N-thiazolyl acetamide (B32628) derivatives can be synthesized by reacting 4-arylthiazol-2-amines with chloroacetyl chloride. nih.gov These intermediates can then undergo further reactions to build more elaborate structures. nih.gov

Domino Reactions : Modern synthetic methods, such as the domino alkylation-cyclization of propargyl bromides with thioureas, offer efficient pathways to 2-aminothiazoles. evitachem.com

Once synthesized, these N-substituted derivatives are subjected to biological evaluation. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were evaluated for their antiproliferative activity against human cancer cell lines. nih.gov The results showed that while many compounds had moderate activity, specific substitutions led to significant enhancements. Notably, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibited the most potent activity, highlighting the critical role of the N-substituent in determining biological efficacy. nih.gov

Table 1: Antiproliferative Activity of Selected N-Substituted Thiazolyl Amines

| Compound | Substitution Pattern (N-Aryl Ring) | IC50 (µM) in HT-1080 Cell Line | Reference |

|---|---|---|---|

| 10l | 3-hydroxy-4-methoxy | Sub-micromolar | nih.gov |

| 10s | 2,4-dimethoxy | 0.36 - 0.86 | nih.gov |

| 10c, 10d, 10e, 10h, 10m | Various halide substitutions | Moderate (µM range) | nih.gov |

Exploration of Different Moieties and Heterocyclic Linkages (e.g., thiadiazole, piperazine (B1678402), benzothiazole (B30560), pyrimidine)

To expand the chemical space and discover novel properties, the thiazole scaffold is often linked to other heterocyclic systems. This approach combines the known biological activities of different rings to create hybrid molecules with potentially synergistic or novel effects.

Thiadiazole and Benzothiazole : In the search for inhibitors of the SARS-CoV-2 main protease, a series of thiazolidin-4-one derivatives incorporating thiazole, 1,3,4-thiadiazole (B1197879), or benzothiazole moieties were designed and evaluated. nih.gov The study found that several of these hybrid compounds showed potent inhibitory activity, demonstrating the utility of combining these specific heterocycles. nih.gov

Piperazine : The piperazine ring is a common feature in drugs targeting the central nervous system (CNS). nih.gov Novel compounds linking a thiazole ring to a piperazine moiety have been synthesized and evaluated for antinociceptive (pain-relieving) effects. nih.gov Mechanistic studies revealed that the analgesic effects of these compounds involved the opioidergic system, showcasing a successful fusion of the structural features of both heterocycles to achieve a desired pharmacological profile. nih.gov

Pyrimidine (B1678525) : Thiazole and pyrimidine rings are both components of Vitamin B1 (Thiamine), highlighting a natural precedent for their combination. ijsat.orgevitachem.com Synthetic strategies often involve building one heterocycle onto the other. For instance, domino reactions with thiopyrimidinones can be used to synthesize 2-aminothiazoles, indicating a close synthetic relationship between these two important heterocyclic systems. evitachem.com

Oxadiazole : A 1,3,4-oxadiazole (B1194373) ring was used as a bioisosteric replacement for an amide group in a series of RORγt inverse agonists, leading to new scaffolds with improved solubility and pharmacokinetic properties. nih.gov

Bioisosteric Replacements in Thiazole Scaffolds

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a functional group in a molecule is exchanged for another with similar physical or chemical properties to enhance desired properties while minimizing undesirable ones. cambridgemedchemconsulting.comopenaccessjournals.com This technique is widely applied to thiazole-based compounds.

Ring Replacements : The thiazole ring itself can be a bioisostere for other aromatic systems. For instance, in the development of antimalarials, replacing a phenyl ring with a pyridine (B92270) ring resulted in a compound with similar potency but potentially improved physicochemical properties. daneshyari.comnih.gov

Functional Group Substitution : Simple replacements, such as substituting a hydroxyl group with a fluorine atom or a methoxy (B1213986) group, are used to block metabolic oxidation and improve the pharmacokinetic profile of a drug candidate. cambridgemedchemconsulting.com In the context of thiazole derivatives, a thiazolidine (B150603) moiety has been used as a bioisosteric replacement for urea/thiourea groups to explore changes in biological effects. acs.org

Table 2: Examples of Bioisosteric Replacements in Thiazole-Related Scaffolds

| Original Group | Bioisosteric Replacement | Rationale / Outcome | Reference |

|---|---|---|---|

| Amide | 1,3,4-Oxadiazole | Improved aqueous solubility and ADME properties. | nih.gov |

| Phenyl Ring | Pyridine Ring | Similar potency with potentially better physicochemical properties. | daneshyari.comnih.gov |

| Urea/Thiourea | Thiazolidine | Exploration of altered biological effects. | acs.org |

| Ester | 1,2,4-Oxadiazole | Maintain biological activity while avoiding susceptibility to esterases. | researchgate.net |

Peptidomimetic and Conjugate Approaches Utilizing Thiazoles

The thiazole ring is a valuable component in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. uq.edu.aufrontiersin.org

Amide Bond Surrogates : In some peptidomimetic designs, other heterocycles like triazoles are used to replace labile amide bonds. nih.gov The synthesis often involves click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate molecular fragments. frontiersin.org While distinct from thiazoles, this approach highlights the broader strategy of using heterocycles to overcome the limitations of natural peptides.

Conjugate Molecules : The thiazole ring serves as a versatile linker or scaffold to conjugate different molecular entities. For example, acridine-thiazole hybrid molecules have been developed as potent acetylcholinesterase (AChE) inhibitors, demonstrating the power of combining a known pharmacophore (acridine) with the thiazole scaffold. acs.org

The incorporation of thiazoles and other heterocycles into peptide backbones has been shown to create macrocyclic compounds with significant biological activity, including cytotoxicity against cancer cells. nih.gov These approaches demonstrate the versatility of the thiazole ring not just as a standalone pharmacophore but also as a critical structural element in more complex molecular architectures.

Future Research Directions and Translational Research Potential Non Clinical

Emerging Research Areas for Thiazole-Based Compounds

The inherent chemical properties of the thiazole (B1198619) ring have established it as a critical component in numerous biologically active compounds. researchgate.net Research into thiazole derivatives is continually expanding, with several key areas emerging as particularly promising for future investigation.

Multi-Targeted Therapeutics: A significant trend in drug discovery is the development of single molecules that can interact with multiple biological targets. Thiazole derivatives are at the forefront of this research, with studies focusing on creating dual inhibitors, such as compounds that can simultaneously inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). frontiersin.orgnih.gov This multi-targeted approach is being explored for complex diseases like cancer, where targeting multiple pathways can lead to more effective outcomes. Future work will likely focus on optimizing these multi-targeted agents for enhanced potency and selectivity. frontiersin.orgnih.gov

Hybrid Molecules: Researchers are increasingly designing hybrid compounds that combine a thiazole ring with other known pharmacologically active moieties. researchgate.net This strategy aims to leverage the synergistic effects of both components, potentially leading to improved efficacy and novel mechanisms of action. The synthesis of these hybrid molecules is seen as an innovative way to develop new agents, particularly in areas like antifungal and anticancer research. researchgate.net

Combating Drug Resistance: The rise of antimicrobial and anticancer drug resistance is a major global health challenge. Thiazole derivatives are being investigated as a promising scaffold for generating new molecules to overcome this resistance. researchgate.net Future research will focus on designing novel thiazole compounds with improved potency and different mechanisms of action that can circumvent existing resistance pathways.

Diverse Therapeutic Applications: The wide spectrum of biological activities associated with thiazoles—including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties—continues to be a fertile ground for research. globalresearchonline.netijpsjournal.comresearchgate.net Emerging studies are exploring their potential as neuroprotective agents, inhibitors of cancer cell migration, and for treating parasitic diseases. nih.govnih.govnih.gov

| Emerging Research Area | Focus | Potential Impact | References |

| Multi-Targeted Therapeutics | Designing single compounds to inhibit multiple disease pathways (e.g., EGFR/VEGFR-2). | More effective treatments for complex diseases like cancer. | frontiersin.orgnih.gov |

| Hybrid Molecules | Combining the thiazole scaffold with other active moieties. | Creation of novel agents with synergistic or enhanced therapeutic effects. | researchgate.net |

| Overcoming Drug Resistance | Developing new thiazole derivatives to combat resistance in microbes and cancer cells. | Addressing a critical challenge in infectious disease and oncology. | researchgate.net |

| Expanded Therapeutic Uses | Investigating thiazoles for neuroprotection, anti-metastasis, and other novel applications. | Broadening the therapeutic utility of the thiazole chemical class. | globalresearchonline.netijpsjournal.comresearchgate.netnih.govnih.govnih.gov |

Targeted Drug Discovery and Development Strategies

The development of new drugs based on the thiazole scaffold is increasingly reliant on rational, target-focused strategies. These approaches aim to create highly specific and effective molecules by understanding their interaction with biological targets at a molecular level.

Structure-Activity Relationship (SAR) Studies: A cornerstone of modern drug discovery, SAR studies are crucial for optimizing thiazole derivatives. By systematically modifying the substituents on the thiazole ring, researchers can determine how chemical structure affects biological activity. researchgate.nettandfonline.com This iterative process of synthesis and testing allows for the rational design of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.net

Enzyme and Kinase Inhibition: Many diseases are driven by the aberrant activity of specific enzymes and protein kinases. nih.govrsc.org Thiazole derivatives are being designed as targeted inhibitors for a variety of these proteins, including c-Met kinase, lactate (B86563) dehydrogenase (hLDHA), and various cyclin-dependent kinases (CDKs) involved in cancer progression. nih.govnih.govacs.orgnih.gov The strategy involves designing molecules that fit precisely into the active site of the target enzyme, blocking its function. nih.gov

Inhibition of Cellular Processes: Beyond single enzyme targets, research is also focused on thiazole derivatives that can inhibit critical cellular processes like cancer cell migration and invasion. nih.gov For instance, a series of thiazole derivatives was designed and found to potently block the motility of metastatic cancer cells without causing general cytotoxicity. nih.gov

Modulation of Protein-Protein Interactions: Disrupting key protein-protein interactions is another emerging strategy. Thiazole-based compounds can be designed to interfere with these interactions, which are often crucial for disease signaling pathways.

| Strategy | Description | Example Targets | References |

| SAR Studies | Systematic modification of the thiazole core to understand how structure impacts biological function. | Optimizing anticancer or antimicrobial potency. | researchgate.nettandfonline.comresearchgate.net |

| Enzyme/Kinase Inhibition | Designing molecules to block the active sites of specific enzymes crucial for disease. | c-Met, hLDHA, CDKs, EGFR, VEGFR-2. | frontiersin.orgnih.govnih.govnih.govacs.orgnih.gov |

| Cellular Process Inhibition | Targeting complex biological processes like cell migration and invasion. | Preventing tumor metastasis. | nih.gov |

Development of Innovative Biological Agents and Research Probes

The utility of thiazole derivatives extends beyond direct therapeutic applications. Their unique chemical properties make them valuable tools for basic and translational research.

Biological Probes: Specific and potent thiazole-based inhibitors serve as excellent research probes to investigate the roles of particular enzymes or pathways in cellular biology. nih.gov By selectively inhibiting a target, researchers can elucidate its function in health and disease. This is particularly valuable in fragment-based screening campaigns to validate new drug targets. nih.gov

Imaging Agents: The aromatic and electronically tunable nature of the thiazole ring makes it a suitable core for the development of fluorescent probes and other imaging agents. These tools can be used to visualize biological processes, track molecules within cells, or identify the location of specific targets, aiding in both diagnostics and fundamental research.

Scaffolds for Fragment-Based Drug Discovery (FBDD): Fragment-sized thiazoles are used in FBDD campaigns to identify initial "hits" that bind to a biological target. nih.gov These small fragments can then be elaborated and optimized into more potent, drug-like molecules. The thiazole scaffold is considered useful in this context, although careful evaluation is needed to exclude non-specific activity. nih.gov

Application of Advanced Computational Tools in Future Research

Computational chemistry and in silico techniques have become indispensable in the study and development of thiazole-based compounds, accelerating the discovery process and providing deep molecular insights.

Molecular Docking: This technique is widely used to predict how a thiazole derivative will bind to the three-dimensional structure of a target protein. nih.govresearchgate.net It helps researchers visualize binding modes, predict binding affinity, and understand the key interactions (like hydrogen bonds) that stabilize the ligand-protein complex. nih.govresearchgate.net This information is critical for the rational design of more potent and selective inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of thiazole compounds and their measured biological activity. researchgate.netresearchgate.net These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing. ufv.brsemopenalex.org

Virtual Screening and Molecular Dynamics: In silico screening allows researchers to rapidly evaluate vast libraries of virtual compounds to identify potential thiazole-based hits for a specific target. mdpi.comnih.gov Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the interaction. nih.gov

ADME/T Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Elimination (ADME) and toxicity properties of thiazole derivatives. nih.govtandfonline.com This in silico ADMET screening helps identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures.

| Computational Tool | Application in Thiazole Research | Key Outcome | References |

| Molecular Docking | Simulates the binding of thiazole derivatives to protein targets. | Predicts binding affinity and interaction modes to guide inhibitor design. | nih.govacs.orgnih.govresearchgate.netresearchgate.net |

| QSAR Modeling | Correlates chemical structure with biological activity. | Predicts the potency of new compounds; identifies key structural features for activity. | researchgate.netresearchgate.netufv.brsemopenalex.orgnih.gov |

| Virtual Screening | Screens large compound databases for potential hits against a target. | Identifies novel thiazole-based lead compounds for further investigation. | nih.govmdpi.comnih.gov |

| Molecular Dynamics | Simulates the movement and interaction of the ligand-protein complex over time. | Assesses the stability of the binding pose predicted by docking. | nih.gov |

| DFT Calculations | Investigates the electronic properties and reactivity of molecules. | Provides a deeper understanding of the chemical nature of thiazole derivatives. | researchgate.netmdpi.com |

Q & A

Q. What are the established synthetic routes for Propyl(1,3-thiazol-5-ylmethyl)amine, and what factors influence reaction yields?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Thiazole-amine alkylation : Reacting 1,3-thiazol-5-ylmethanamine with propyl halides under alkaline conditions (e.g., Na₂CO₃ in aqueous solution) to form the target compound. Reaction yields depend on solvent polarity, temperature (room temperature vs. reflux), and catalyst presence .

- Stepwise assembly : Building the thiazole ring first, followed by functionalization. For related compounds, bromopropanoyl chloride has been used to introduce alkyl chains via S-alkylation .

Q. Critical factors :

- Solvent choice (polar aprotic solvents like DMF improve nucleophilicity).

- Alkaline pH to deprotonate amines and enhance reactivity.

- Purification via recrystallization or column chromatography to isolate the product .

Q. How is this compound characterized structurally?

Answer: Characterization relies on spectroscopic and analytical methods:

- ¹H/¹³C-NMR : Assign peaks to thiazole protons (δ 7.5–8.5 ppm for aromatic protons) and propyl chain signals (δ 0.8–1.6 ppm for CH₃/CH₂ groups).

- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental analysis : Validate C, H, N, S content (±0.3% deviation).

- IR spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–S bonds (~650 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic environment of the thiazole ring influence the compound’s bioactivity?

Answer: The thiazole ring’s electron-withdrawing/donating substituents modulate interactions with biological targets:

- Electron-deficient thiazoles (e.g., fluorophenyl derivatives) enhance binding to enzymes like acetylcholinesterase by increasing electrophilicity .

- Substituent position : 5-position modifications (as in this compound) optimize steric compatibility with hydrophobic enzyme pockets. For example, 3-(2-chloro-thiazolyl) derivatives in thiamethoxam exhibit high insecticidal activity due to improved receptor affinity .

Q. Structure-Activity Relationship (SAR) :

Q. What computational methods are used to predict interactions with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina models ligand-receptor binding (e.g., thiazole derivatives with cytochrome P450).

- Molecular dynamics (MD) : Simulates stability of ligand-protein complexes over time (e.g., 100-ns trajectories to assess binding free energy).

- QSAR models : Relate substituent properties (Hammett σ, molar refractivity) to bioactivity data from assays .

Case study : Triazole derivatives with similar structures show strong correlations between computed binding energies (ΔG < −8 kcal/mol) and experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activities of thiazole-amine derivatives?

Answer: Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.

- Concentration thresholds : Sub-µM vs. mM ranges may activate off-target effects.

- Redox interference : Thiazoles may act as pro-oxidants in certain assays, skewing results .

Q. Methodological solutions :

Q. What strategies optimize the stability of this compound in aqueous solutions?

Answer:

- pH buffering : Maintain solutions at pH 6–8 to prevent amine protonation or thiazole hydrolysis.

- Lyophilization : Freeze-drying improves long-term storage stability.

- Co-solvents : Add 10–20% DMSO or ethanol to enhance solubility and reduce aggregation .

Q. Stability data for analogs :

| Condition | Half-life (days) | Degradation Product |

|---|---|---|

| pH 7.4, 25°C | 30 | Thiazole sulfoxide |

| pH 3.0, 37°C | 7 | Propylamine |

Q. How can researchers validate target engagement in cellular models?

Answer:

- Photoaffinity labeling : Incorporate azide/alkyne tags into the compound for click chemistry-based target identification.

- Cellular thermal shift assay (CETSA) : Measure protein melting shifts after compound treatment.

- Knockout models : Use CRISPR/Cas9 to delete putative targets and assess activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.